

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzoxazepines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzoxazepine*

Cat. No.: *B10770217*

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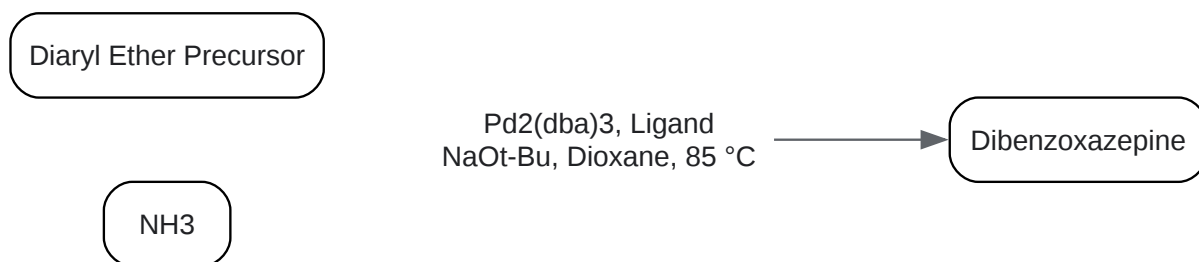
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **dibenzoxazepines**, a class of heterocyclic compounds of significant interest in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. Two distinct and effective methods are presented: a tandem C-N coupling and intramolecular condensation, and an intramolecular cyclocarbonylation.

Method 1: Tandem Palladium-Catalyzed Amination and Intramolecular Condensation

This method, developed by Tselikhovsky and Buchwald, offers a highly efficient one-pot synthesis of **dibenzoxazepines** from readily available diaryl ether precursors. The reaction proceeds through a palladium-catalyzed C-N coupling with ammonia, followed by a spontaneous intramolecular condensation.^{[1][2][3][4]}

General Reaction Scheme



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Caption: General scheme for the tandem amination-condensation synthesis of **dibenzoxazepines**.

Experimental Protocol

Materials:

- Diaryl ether precursor (1.0 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.015 mmol, 13.7 mg)
- t-BuDavePhos (L3) (0.05 mmol, 17.8 mg)
- Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144 mg)
- Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)
- Anhydrous 1,4-dioxane
- Nitrogen gas (for inert atmosphere)

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), $\text{Pd}_2(\text{dba})_3$ (13.7 mg, 0.015 mmol), and t-BuDavePhos (17.8 mg, 0.05 mmol).
- Seal the tube with a septum, and purge with nitrogen gas for 10 minutes.

- Add sodium tert-butoxide (144 mg, 1.5 mmol).
- Via syringe, add the 0.5 M solution of ammonia in 1,4-dioxane (10 mL, 5.0 mmol).
- Place the sealed tube in a preheated oil bath at 85 °C and stir for 5 hours.
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired **dibenzoxazepine**.

Quantitative Data

The following table summarizes the yields for a variety of substituted **dibenzoxazepines** synthesized using this protocol, as reported by Tselikhovsky and Buchwald.

Entry	R ¹	R ²	Precursor	Product	Yield (%)
1	H	H	2-(2-bromophenoxy)benzophenone	Dibenzo[b,f][2]oxazepine	92
2	OMe	H	2-(2-bromophenoxy)-5-methoxybenzophenone	2-Methoxydibenzo[b,f][2]oxazepine	89
3	Cl	H	2-(2-bromophenoxy)-5-chlorobenzophenone	2-Chlorodibenzo[b,f][2]oxazepine	95
4	H	Me	2-(2-bromo-4-methylphenoxy)benzophenone	8-Methyldibenzo[b,f][2]oxazepine	85
5	H	Cl	2-(2-bromo-4-chlorophenoxy)benzophenone	8-Chlorodibenzo[b,f][2]oxazepine	91

Method 2: Intramolecular Palladium-Catalyzed Cyclocarbonylation

This method, reported by Li and coworkers, provides a route to dibenzo[b,f][2]oxazepin-11(10H)-ones through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This approach is valuable for accessing the lactam core of this heterocyclic system.

General Reaction Scheme

2-(2-Iodophenoxy)aniline

PdI₂, Cytop 292
CO (1 atm), Base, Solvent

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

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Caption: General scheme for the intramolecular cyclocarbonylation to form dibenzoxazepinones.

Experimental Protocol

Materials:

- Substituted 2-(2-iodophenoxy)aniline (0.5 mmol)
- Palladium(II) iodide (PdI₂) (0.025 mmol, 9.0 mg)
- 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.05 mmol, 14.6 mg)
- Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL)
- Anhydrous N,N-dimethylformamide (DMF) (5 mL)
- Carbon monoxide (CO) gas (balloon)
- Nitrogen gas (for inert atmosphere)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add the 2-(2-iodophenoxy)aniline derivative (0.5 mmol), PdI₂ (9.0 mg, 0.025 mmol), and Cytop 292 (14.6 mg, 0.05 mmol).
- Evacuate and backfill the flask with nitrogen three times.
- Add anhydrous DMF (5 mL) and DIPEA (174 µL, 1.0 mmol) via syringe.
- Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.

- Heat the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure dibenzo[b,f][2]oxazepin-11(10H)-one.

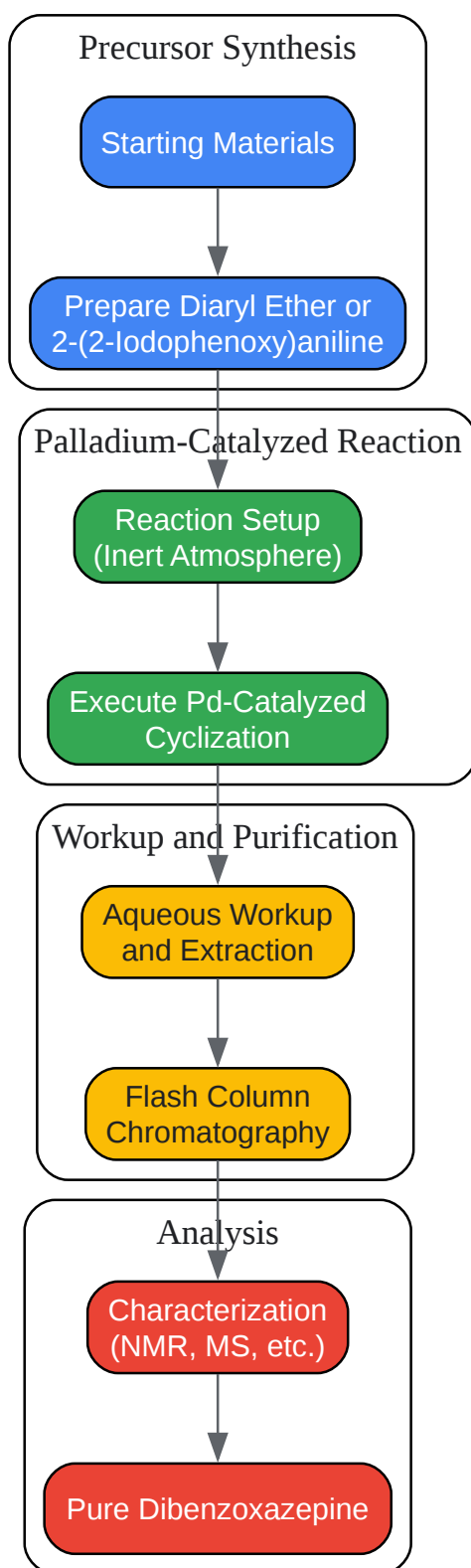
Quantitative Data

The following table presents the yields for various substituted dibenzo[b,f][2]oxazepin-11(10H)-ones synthesized using this protocol.

Entry	R ¹	R ²	R ³	R ⁴	Yield (%)
1	H	H	H	H	85
2	Me	H	H	H	82
3	OMe	H	H	H	88
4	H	H	Me	H	80
5	H	H	Cl	H	75

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of **dibenzoxazepines** using the palladium-catalyzed methods described.



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Caption: A generalized workflow for the palladium-catalyzed synthesis of **dibenzoxazepines**.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzoxazepines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10770217#palladium-catalyzed-synthesis-of-dibenzoxazepines>]

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